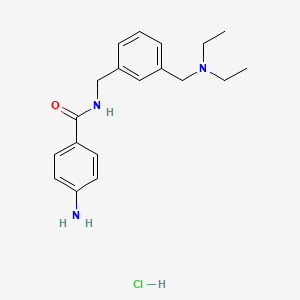
1,3,5-Triazine-2,4-diamine, 1-(3-chlorophenyl)-1,6-dihydro-6,6-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “D 69” is a synthetic organic molecule known for its role as a phospholipase D inhibitor. It exhibits approximately 20-fold selectivity for phospholipase D1 over phospholipase D2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “D 69” involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of “D 69” may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to maximize yield and minimize impurities. Techniques such as preparative liquid chromatography are employed to purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
“D 69” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert “D 69” into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzimidazole derivatives, while reduction can produce reduced naphthalene-2-carboxamide derivatives .
Aplicaciones Científicas De Investigación
“D 69” has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its role in inhibiting phospholipase D, which is involved in various cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in targeting diseases related to phospholipase D activity.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mecanismo De Acción
The mechanism of action of “D 69” involves its selective inhibition of phospholipase D1. By binding to the active site of the enzyme, “D 69” prevents the hydrolysis of phosphatidylcholine to produce phosphatidic acid and choline. This inhibition affects various cellular signaling pathways and can modulate cellular functions such as membrane trafficking, cytoskeletal organization, and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Compound 68: Another phospholipase D inhibitor with different selectivity profiles.
Compound 70: A structurally similar compound with variations in the benzimidazole moiety.
Uniqueness
“D 69” stands out due to its high selectivity for phospholipase D1 over phospholipase D2, making it a valuable tool for studying the specific roles of these enzymes in cellular processes. Its unique structure also allows for modifications that can enhance its potency and selectivity .
Propiedades
Número CAS |
13351-02-5 |
|---|---|
Fórmula molecular |
C11H14ClN5 |
Peso molecular |
251.71 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H14ClN5/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-4-7(12)6-8/h3-6H,1-2H3,(H4,13,14,15,16) |
Clave InChI |
AXIUXECRTOGILY-UHFFFAOYSA-N |
SMILES canónico |
CC1(N=C(N=C(N1C2=CC(=CC=C2)Cl)N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


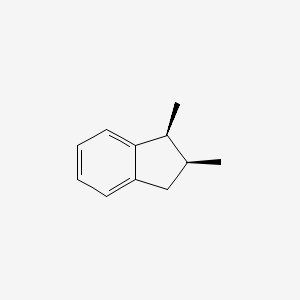
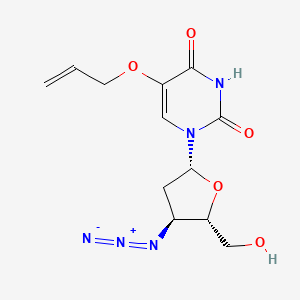
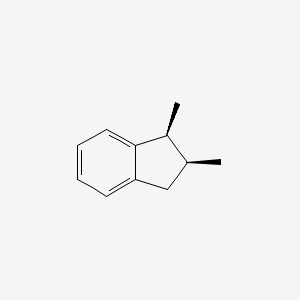
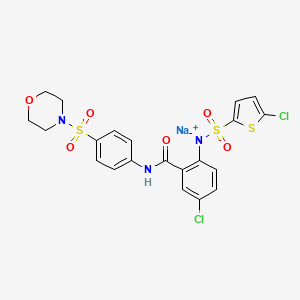

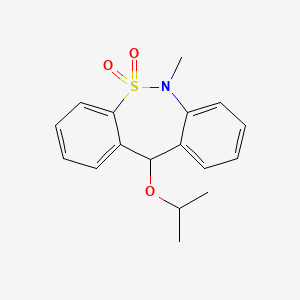

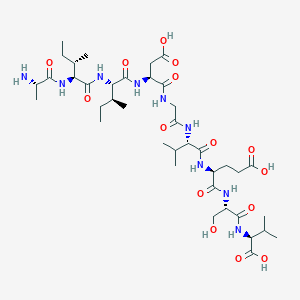


![4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12785219.png)

![Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate [French]](/img/structure/B12785227.png)
